5-Methyl[1,3]thiazolo[3,2-d]tetrazole
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Overview
Description
5-Methyl-[1,2,3,4]tetrazolo[5,1-b][1,3]thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure.
Preparation Methods
The synthesis of 5-Methyl-[1,2,3,4]tetrazolo[5,1-b][1,3]thiazole can be achieved through several methods. One common approach involves the reaction of amines with sodium azide and triethyl orthoformate in an acidic medium . Another method includes the use of powerful diazotizing reagents such as fluorosulfonyl azide (FSO2N3) to transform amidines and guanidines into tetrazole derivatives under mild conditions . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity, utilizing catalysts and solvents that are both efficient and environmentally friendly .
Chemical Reactions Analysis
5-Methyl-[1,2,3,4]tetrazolo[5,1-b][1,3]thiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizers, acidic chlorides, anhydrides, and strong acids . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the tetrazole ring .
Scientific Research Applications
5-Methyl-[1,2,3,4]tetrazolo[5,1-b][1,3]thiazole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, tetrazole derivatives are known for their biological activity, including antibacterial, anti-inflammatory, and anticancer properties . Additionally, this compound is used in the development of new materials with unique electronic and optical properties .
Mechanism of Action
The mechanism of action of 5-Methyl-[1,2,3,4]tetrazolo[5,1-b][1,3]thiazole involves its interaction with various molecular targets and pathways. The compound’s nitrogen and sulfur atoms play a crucial role in its reactivity and ability to form stable complexes with metals . These interactions can modulate biochemical pathways and enzyme activities, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
5-Methyl-[1,2,3,4]tetrazolo[5,1-b][1,3]thiazole can be compared with other similar compounds, such as 1H-tetrazole and thiazole derivatives. While 1H-tetrazole is known for its acidic nature and ability to form stable metallic complexes, thiazole derivatives are recognized for their aromaticity and diverse reactivity .
Properties
CAS No. |
19949-02-1 |
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Molecular Formula |
C4H4N4S |
Molecular Weight |
140.17 g/mol |
IUPAC Name |
5-methyl-[1,3]thiazolo[2,3-e]tetrazole |
InChI |
InChI=1S/C4H4N4S/c1-3-2-8-4(9-3)5-6-7-8/h2H,1H3 |
InChI Key |
WJXWYCGTBYZXRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NN=N2)S1 |
Origin of Product |
United States |
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